4-Hydroxy Ketorolac-d4
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Overview
Description
4-Hydroxy Ketorolac-d4 is a deuterated form of 4-hydroxy ketorolac, a metabolite of ketorolac. Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of ketorolac.
Preparation Methods
The synthesis of 4-Hydroxy Ketorolac-d4 involves several steps, starting from ketorolacThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Hydroxy Ketorolac-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy Ketorolac-d4 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of ketorolac.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of ketorolac.
Drug Development: Used in the development of new NSAIDs with improved efficacy and safety profiles.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Mechanism of Action
The mechanism of action of 4-Hydroxy Ketorolac-d4 is similar to that of ketorolac. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects .
Comparison with Similar Compounds
4-Hydroxy Ketorolac-d4 can be compared with other similar compounds, such as:
Ketorolac: The parent compound, known for its potent analgesic and anti-inflammatory properties.
4-Hydroxy Ketorolac: The non-deuterated form, used in similar research applications.
Other NSAIDs: Compounds like ibuprofen and naproxen, which also inhibit COX enzymes but may have different pharmacokinetic profiles and side effects
The uniqueness of this compound lies in its deuterated nature, which allows for more precise studies of metabolic pathways and pharmacokinetics.
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
275.29 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-5-(4-hydroxybenzoyl)-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20)/i7D2,8D2 |
InChI Key |
PIQMOWBWPFGZMW-OSEHSPPNSA-N |
Isomeric SMILES |
[2H]C1(C(C2=CC=C(N2C1([2H])[2H])C(=O)C3=CC=C(C=C3)O)C(=O)O)[2H] |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O |
Origin of Product |
United States |
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